N-benzylbut-3-en-1-amine
Overview
Description
N-benzylbut-3-en-1-amine is a compound that falls within the category of organic amines, characterized by the presence of an amine group attached to a benzyl group and an alkene chain. This structure suggests potential reactivity typical of amines and alkenes, such as nucleophilicity and the ability to participate in addition reactions.
Synthesis Analysis
The synthesis of amines can be achieved through various methods. One approach involves the use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines, as described in the preparation of N-tert-butanesulfinyl aldimines and ketimines from tert-butanesulfinamide with aldehydes and ketones . Another method for synthesizing primary amines includes the ipso amination of organoboronic acids mediated by [bis(trifluoroacetoxy)iodo]benzene (PIFA) in combination with N-bromosuccinimide (NBS) and methoxyamine hydrochloride, which is a metal and base-free synthesis conducted at ambient temperature .
Molecular Structure Analysis
The molecular structure of N-benzylbut-3-en-1-amine can be analyzed using techniques such as FT-IR and density functional theory (DFT) studies. For instance, a related compound, N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-tetramethylbutylamino)-1-benzofuran-3-yl]amine, was characterized by FT-IR, NMR, and DFT/B3LYP method with a 6-31 G(d) basis set, providing insights into the geometrical structures and vibrational frequencies .
Chemical Reactions Analysis
The reactivity of N-benzylbut-3-en-1-amine can be inferred from studies on similar compounds. For example, the photochemical cleavage of the benzylic C-N bond to release amines has been studied, indicating that primary and secondary amines can be released in high yields under photochemical conditions . Additionally, the synthesis and inner-sphere hydrophosphorylation of N-benzyl-N-(1,3-dimethylbut-2-enylidene)amine complexes with group VIb metals (Mo and W) demonstrate the potential for such amines to participate in coordination chemistry and organophosphorus compound formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-benzylbut-3-en-1-amine can be deduced from the properties of structurally related compounds. For instance, the synthesis of N-glycosyl amines from reactions involving aromatic amines and saccharides provides information on the solubility, stability, and spectroscopic properties of benzylamine derivatives . The crystal structure analysis of N-benzamido derivatives of oxahexacycloundecyl amines, which exhibit enantiomerism leading to molecular disorder, can also shed light on the stereochemical aspects and physical properties of similar amines .
Scientific Research Applications
Biomedical Applications and Toxicology
N-benzylbut-3-en-1-amine, as part of the aromatic amines category, is studied for its relevance in biomedical applications and toxicology. Aromatic amines have been identified as carcinogens, and their metabolism by enzymes such as N-acetyltransferase 2 (NAT2) is a subject of interest due to its implications in cancer susceptibility, particularly in bladder cancer. Studies have revealed ethnic differences in the susceptibility to bladder cancer upon exposure to aromatic amines, emphasizing the role of genetic factors in disease risk (Golka, Prior, Blaszkewicz, & Bolt, 2002).
Catalysis and Organic Synthesis
In organic synthesis, aromatic amines including N-benzylbut-3-en-1-amine are critical for various catalytic processes. Transition-Metal-Catalyzed Reductive Amination is a notable process where these amines play a vital role. This method, involving the reaction of aldehydes or ketones with ammonia or an amine in the presence of a reducing agent, is integral for synthesizing primary, secondary, and tertiary alkyl amines, which are key functional groups in numerous pharmaceuticals and materials (Irrgang & Kempe, 2020).
Environmental Impact and Remediation
The degradation of nitrogen-containing compounds, including aromatic amines, in the environment is a global concern due to their resistance to conventional degradation processes. Advanced oxidation processes (AOPs) have been identified as effective means to mineralize these compounds, significantly improving the efficacy of overall treatment schemes. The environmental presence of these compounds, often as a result of industrial activities, mandates the development of technologies focusing on all aspects of their degradation (Bhat & Gogate, 2021).
Safety And Hazards
properties
IUPAC Name |
N-benzylbut-3-en-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-3-9-12-10-11-7-5-4-6-8-11/h2,4-8,12H,1,3,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTNEDHBSGFIBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCNCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402421 | |
Record name | N-Benzylbut-3-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzylbut-3-en-1-amine | |
CAS RN |
17150-62-8 | |
Record name | N-Benzylbut-3-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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